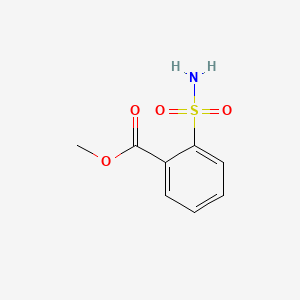
Methyl 2-(aminosulfonyl)benzoate
Cat. No. B1209806
Key on ui cas rn:
57683-71-3
M. Wt: 215.23 g/mol
InChI Key: VSOOBQALJVLTBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04601746
Procedure details


An HCl stream is led under cooling into a suspension of 143.3 g (0.78 mol) in 600 ml absolute methanol until saturation. Subsequently the solution is refluxed yet two hours until the saccharine has gone completely into solution and the reaction has terminated.



Identifiers


|
REACTION_CXSMILES
|
Cl.[S:2]1([C:13]2[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:6](=[O:7])[NH:5]1)(=[O:4])=[O:3].[CH3:14][OH:15]>>[CH3:14][O:15][C:6](=[O:7])[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][C:13]=1[S:2](=[O:4])(=[O:3])[NH2:5]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1(=O)(=O)NC(=O)C2=CC=CC=C12
|
Step Three
|
Name
|
|
|
Quantity
|
600 mL
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction has terminated
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
COC(C1=C(C=CC=C1)S(N)(=O)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
